molecular formula C9H8N2O2S B12702339 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide CAS No. 64552-26-7

3-Oxo-1,2-benzisothiazole-2(3H)-acetamide

Cat. No.: B12702339
CAS No.: 64552-26-7
M. Wt: 208.24 g/mol
InChI Key: DWVOOOVGVIEHIA-UHFFFAOYSA-N
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Description

3-Oxo-1,2-benzisothiazole-2(3H)-acetamide is a chemical compound that belongs to the benzisothiazole family. This compound is known for its unique structure, which includes a benzene ring fused with an isothiazole ring, and an acetamide group. It is often used in research and industrial applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide typically involves the reaction of 2-aminobenzenethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzisothiazole ring. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-1,2-benzisothiazole-2(3H)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

3-Oxo-1,2-benzisothiazole-2(3H)-acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxo-1,2-benzisothiazole-2(3H)-acetamide involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxo-1,2-benzisothiazole-2(3H)-acetamide is unique due to its specific acetamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research and industrial applications.

Properties

CAS No.

64552-26-7

Molecular Formula

C9H8N2O2S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H8N2O2S/c10-8(12)5-11-9(13)6-3-1-2-4-7(6)14-11/h1-4H,5H2,(H2,10,12)

InChI Key

DWVOOOVGVIEHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)N

Origin of Product

United States

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